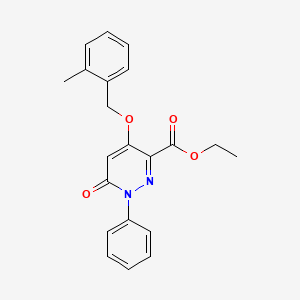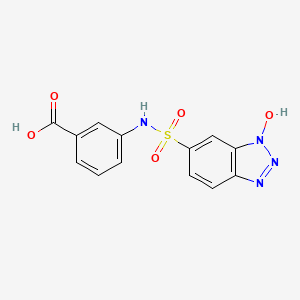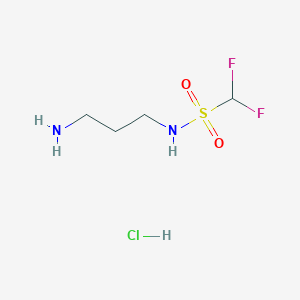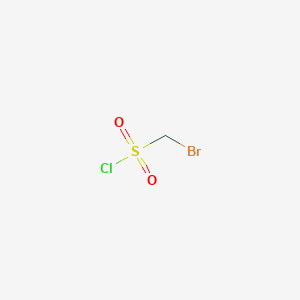![molecular formula C27H24FN3O2 B2658476 3-(4-ethylphenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-03-2](/img/structure/B2658476.png)
3-(4-ethylphenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Friedlaender Synthesis, which starts with o-aminoaryl aldehydes or ketones and a ketone possessing an α-methylene group . After an initial amino-ketone condensation, the intermediate undergoes base- or acid-catalyzed cyclocondensation to produce a quinoline derivative .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring . The specific substituents on the quinoline core can greatly influence the properties and reactivity of the molecule.Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution . The conditions for these reactions can vary widely depending on the specific substituents present on the quinoline core.Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure. Factors that can influence these properties include the specific substituents on the quinoline core and the presence of functional groups .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Activities
Quinoline and its derivatives, including quinazolines and quinoxalines, are vital in medicinal chemistry due to their broad spectrum of biological activities. They have been investigated for their potential as anticancer, antibacterial, antifungal, and antiviral agents. These compounds' structural versatility allows for the development of novel therapeutic agents with significant efficacy against various diseases. For instance, quinazolines have shown promising results in anticancer research, particularly against colorectal cancer, by modulating specific genes and proteins involved in cancer progression (Moorthy et al., 2023).
Optoelectronic Materials
Quinazoline derivatives have also been explored for their applications in optoelectronic materials. The integration of quinazoline and pyrimidine rings into π-extended conjugated systems has been valued for creating novel optoelectronic materials. These materials are used in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The unique properties of quinazoline-based compounds, such as their luminescent and electroluminescent characteristics, make them suitable for developing advanced electronic devices (Lipunova et al., 2018).
Corrosion Inhibition
In the field of materials science, quinoline derivatives have been utilized as corrosion inhibitors. Their effectiveness in protecting metallic surfaces from corrosion is attributed to their ability to form stable chelating complexes with surface metallic atoms. This property is particularly beneficial in extending the lifespan of materials used in harsh environmental conditions (Verma et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The future directions for the study and use of quinoline derivatives are likely to involve the development of new synthesis methods, the exploration of new biological activities, and the study of their mechanism of action. The development of quinoline derivatives with improved properties and reduced resistance is an important area of research .
Propiedades
IUPAC Name |
3-(4-ethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-4-17-9-11-18(12-10-17)26-21-16-31(15-19-7-5-6-8-22(19)28)23-14-25(33-3)24(32-2)13-20(23)27(21)30-29-26/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQNMYIPUZNHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Ethylphenoxy)-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2658394.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2658395.png)



![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2658402.png)




![N-{1-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2658413.png)
![Ethyl ({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2658414.png)
![5-Bromo-2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2658415.png)
